molecular formula C6H4ClN3O B13968889 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 81303-58-4

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B13968889
CAS No.: 81303-58-4
M. Wt: 169.57 g/mol
InChI Key: NYALYIRLGCCHSE-UHFFFAOYSA-N
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Description

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-Cyano-1-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

    Starting Material: 3-Cyano-1-methyl-1H-pyrazole

    Reagent: Thionyl chloride (SOCl₂)

    Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Reduction of the cyano group can lead to the formation of 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

    Hydrolysis: Water, acid or base catalyst, room temperature to reflux.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.

Major Products

    Substitution: Amides, esters, thioesters.

    Hydrolysis: 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.

Scientific Research Applications

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Agricultural Chemistry: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and carbonyl chloride groups are key functional groups that interact with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride
  • 3-Cyano-1-phenyl-1H-pyrazole-4-carbonyl chloride

Uniqueness

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

81303-58-4

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-cyano-1-methylpyrazole-4-carbonyl chloride

InChI

InChI=1S/C6H4ClN3O/c1-10-3-4(6(7)11)5(2-8)9-10/h3H,1H3

InChI Key

NYALYIRLGCCHSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C#N)C(=O)Cl

Origin of Product

United States

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